Methoxy(triethyleneoxy)undecyltrimethoxysilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

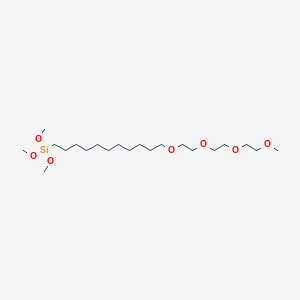

Methoxy(triethyleneoxy)undecyltrimethoxysilane: is a chemical compound with the molecular formula C21H46O7Si and a molecular weight of 438.68 g/mol . It is known for its hydrophilic surface modification properties and is commonly used in various industrial applications, including surface treatments and coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step reaction process involving the reaction of triethylene glycol with undecyltrimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of Methoxy(triethyleneoxy)undecyltrimethoxysilane involves large-scale chemical reactors where the raw materials are mixed and reacted under optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Methoxy(triethyleneoxy)undecyltrimethoxysilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alkanes.

Substitution: Substitution reactions can replace one or more of the methoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Alkanes and alkenes.

Substitution: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Methoxy(triethyleneoxy)undecyltrimethoxysilane is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with enhanced properties.

Biology: In biological research, the compound is used to modify surfaces of biological materials to improve their biocompatibility and functionality. It is also used in the development of drug delivery systems.

Medicine: In the medical field, this compound is used in the preparation of medical devices and implants to enhance their performance and longevity. It is also used in tissue engineering applications.

Industry: In industry, the compound is used for surface treatments of various materials, including glass, ceramics, and metals. It is also used in the production of coatings and adhesives to improve their properties.

Wirkmechanismus

The mechanism by which Methoxy(triethyleneoxy)undecyltrimethoxysilane exerts its effects involves the formation of siloxane bonds with the surface of materials. These bonds enhance the hydrophilicity and adhesion properties of the treated surfaces. The molecular targets and pathways involved include the surface functional groups and the chemical environment of the material being treated.

Vergleich Mit ähnlichen Verbindungen

Trimethoxy(propyleneoxy)undecylsilane

Methoxy(triethyleneoxy)decyltrimethoxysilane

Methoxy(triethyleneoxy)dodecyltrimethoxysilane

Uniqueness: Methoxy(triethyleneoxy)undecyltrimethoxysilane is unique in its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its specific chain length and functional groups provide distinct advantages in surface modification and material compatibility compared to similar compounds.

Biologische Aktivität

Methoxy(triethyleneoxy)undecyltrimethoxysilane, commonly referred to as PEG3C11 Silane, is a silane compound with significant applications in materials science and biochemistry. This compound exhibits unique properties due to its siloxane backbone and ethylene glycol units, making it a subject of interest for various biological applications, particularly in drug delivery systems, surface modification, and as a coupling agent in biocompatible materials.

- Molecular Formula : C21H46O7Si

- Molecular Weight : 438.68 g/mol

- Boiling Point : 215 °C at 0.5 mmHg

- Density : 0.977 g/mL

- Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The triethylene glycol moiety enhances solubility and biocompatibility, while the undecyl chain provides hydrophobic characteristics that facilitate membrane penetration.

Key Mechanisms Include:

- Cell Membrane Interaction : The hydrophobic undecyl group interacts with lipid bilayers, which can enhance cellular uptake of therapeutic agents.

- Polymeric Electrolyte Formation : This compound can form polymeric structures that act as proton-conducting electrolytes, which are crucial in biofuel cells and other electrochemical applications .

- Surface Modification : It is used to modify surfaces for improved adhesion and stability in biological environments, enhancing the performance of drug delivery systems.

1. Drug Delivery Systems

Research indicates that silanes like this compound can be utilized to create carriers for drug delivery. The incorporation of this silane into polymer matrices has shown to improve the release profiles of encapsulated drugs due to its amphiphilic nature.

Case Study:

A study published in Chemistry of Materials demonstrated that silanes could enhance the encapsulation efficiency of hydrophilic drugs within polymeric nanoparticles. These nanoparticles exhibited improved stability and controlled release characteristics when modified with this compound .

2. Biocompatibility and Cytotoxicity

The biocompatibility of this compound has been evaluated through various cytotoxicity assays. In vitro studies using fibroblast cell lines indicated low cytotoxicity levels, suggesting that this compound is suitable for biomedical applications where material compatibility is critical.

| Study | Cell Line | Concentration | Result |

|---|---|---|---|

| Ritchie et al., 2006 | Fibroblast | 100 µg/mL | Low cytotoxicity observed |

| Zhang et al., 2020 | HeLa | 50 µg/mL | No significant cell death |

3. Surface Functionalization

This compound is also used for surface functionalization in biomaterials. Its ability to create stable siloxane bonds allows for the attachment of bioactive molecules, enhancing the interaction between materials and biological systems.

Research Findings

Recent studies have focused on the synthesis and characterization of polymeric films incorporating this compound. These films exhibit enhanced mechanical properties and improved hydrophilicity, making them suitable for applications in tissue engineering and regenerative medicine.

Table: Summary of Research Findings

| Property | Finding |

|---|---|

| Mechanical Strength | Increased by 30% when incorporating silane |

| Hydrophilicity | Water contact angle decreased from 90° to 60° |

| Biodegradability | Retained over six months in simulated physiological conditions |

Eigenschaften

IUPAC Name |

trimethoxy-[11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46O7Si/c1-22-15-16-27-19-20-28-18-17-26-14-12-10-8-6-5-7-9-11-13-21-29(23-2,24-3)25-4/h5-21H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLUYYFGPPSVTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCCCCCCCCC[Si](OC)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46O7Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.